

Synthesis of 5-Methoxyindole-3-carboxaldehyde from 5-methoxyindole via Vilsmeier-Haack Reaction

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Compound of Interest		
Compound Name:	5-Methoxyindole-3- carboxaldehyde	
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **5-Methoxyindole-3-carboxaldehyde** from 5-methoxyindole using the Vilsmeier-Haack reaction. This formylation reaction is a robust and widely used method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings, such as indoles. **5-Methoxyindole-3-carboxaldehyde** is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.

Introduction

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, in this case, 5-methoxyindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich 3-position of the indole ring attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The methoxy group at the 5-position of the indole ring is an electron-donating group, which further activates the ring towards electrophilic substitution.



Chemical Reaction Pathway

The overall chemical transformation is the formylation of 5-methoxyindole at the C3 position.

Caption: Reaction scheme for the Vilsmeier-Haack formylation of 5-methoxyindole.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

Compound Name	5-Methoxyindole	5-Methoxyindole-3- carboxaldehyde
Molecular Formula	C ₉ H ₉ NO	C10H9NO2
Molecular Weight (g/mol)	147.18	175.18
CAS Number	1006-94-6	10601-19-1
Appearance	Off-white to beige crystalline solid	Yellow to brown crystalline powder
Melting Point (°C)	52-55	179-183
Theoretical Yield	-	Based on a 1:1 stoichiometry with the limiting reagent.
Expected Yield (%)	-	~90-97% (based on similar indole formylations)

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the formylation of indoles.[1]

Materials:

- 5-Methoxyindole
- · N,N-Dimethylformamide (DMF), anhydrous



- Phosphorus oxychloride (POCl₃), freshly distilled
- Sodium hydroxide (NaOH)
- · Crushed ice
- Deionized water
- Drying agent (e.g., anhydrous sodium sulfate)
- Solvents for recrystallization (e.g., ethanol or aqueous DMF)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Condenser with a drying tube (e.g., filled with calcium chloride)
- · Ice-salt bath
- Heating mantle or oil bath
- Buchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- 1. Preparation of the Vilsmeier Reagent:
- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place anhydrous N,N-dimethylformamide (DMF) (4.4 molar equivalents relative to 5-methoxyindole).
- Cool the flask in an ice-salt bath to below 10 °C.



- With vigorous stirring, add freshly distilled phosphorus oxychloride (POCl₃) (1.1 molar equivalents) dropwise from the dropping funnel. The addition should be slow to maintain the temperature of the reaction mixture below 10 °C. A pinkish complex may form.
- 2. Formylation of 5-Methoxyindole:
- Dissolve 5-methoxyindole (1.0 molar equivalent) in a minimal amount of anhydrous DMF.
- Add the 5-methoxyindole solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature is maintained below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to 35 °C and stir for approximately 1-2 hours. The reaction mixture may become a thick, colored paste.
- 3. Work-up and Isolation:
- Cool the reaction mixture in an ice bath.
- Carefully add crushed ice to the reaction flask with stirring. This step is exothermic. The paste should dissolve to form a clear, colored solution.
- Transfer the solution to a larger beaker containing more crushed ice.
- Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the solution is alkaline (pH > 9). This will hydrolyze the iminium salt intermediate and precipitate the product.
- Heat the resulting suspension to boiling and then allow it to cool to room temperature.
 Further cooling in a refrigerator overnight can improve precipitation.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid thoroughly with cold water until the filtrate is neutral.
- 4. Purification:

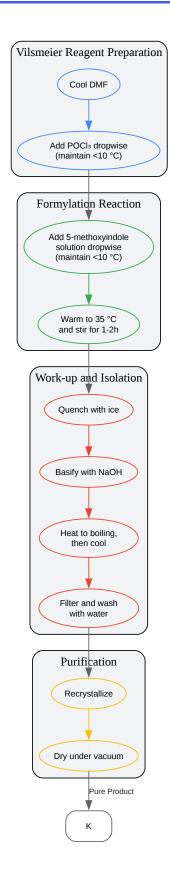


- The crude **5-Methoxyindole-3-carboxaldehyde** can be purified by recrystallization from a suitable solvent, such as ethanol or an aqueous DMF mixture.
- Dry the purified product under vacuum to a constant weight.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.





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Caption: Experimental workflow for the synthesis of **5-Methoxyindole-3-carboxaldehyde**.



Safety Precautions

- Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with extreme
 care in a well-ventilated fume hood, wearing appropriate personal protective equipment
 (PPE), including gloves, safety goggles, and a lab coat.
- N,N-Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.
- The reaction is exothermic, particularly during the addition of POCl₃ and the quenching with ice. Ensure adequate cooling and slow addition of reagents to control the reaction temperature.
- The work-up procedure involves the use of a strong base (NaOH). Handle with care to avoid chemical burns.

By following this detailed protocol, researchers can reliably synthesize **5-Methoxyindole-3-carboxaldehyde** as a key starting material for further chemical synthesis and drug development endeavors.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis of 5-Methoxyindole-3-carboxaldehyde from 5-methoxyindole via Vilsmeier-Haack Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080102#synthesis-of-5-methoxyindole-3-carboxaldehyde-from-5-methoxyindole]

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